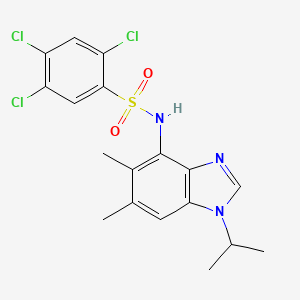

2,4,5-trichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzimidazole core substituted with an isopropyl group and a benzenesulfonamide moiety . The presence of multiple chlorine atoms adds to the complexity of the molecule. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H18Cl3N3O2S . Other physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications

Anticancer Activity

Compounds similar to 2,4,5-trichloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide have shown promising results in anticancer research. For instance, sulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Some of these derivatives, such as N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, have demonstrated significant activity against certain cancer cell lines (Sławiński & Brzozowski, 2006).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine compound substituted with benzenesulfonamide derivatives has been explored for its photodynamic therapy applications in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation make it a potential candidate for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Cleavage

Sulfonamide derivatives have been studied for their DNA binding and cleavage capabilities. Mixed-ligand copper(II)-sulfonamide complexes, for instance, have shown the ability to interact with DNA, and their antiproliferative activity was confirmed in human tumor cells (González-Álvarez et al., 2013).

Inhibiting Carbonic Anhydrase Enzymes

Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been explored as inhibitors of carbonic anhydrase enzymes, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition, particularly against the carbonic anhydrase IX isoform, which is associated with tumors (Lolak et al., 2019).

properties

IUPAC Name |

2,4,5-trichloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl3N3O2S/c1-9(2)24-8-22-18-15(24)5-10(3)11(4)17(18)23-27(25,26)16-7-13(20)12(19)6-14(16)21/h5-9,23H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDJEQFZPCFOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)

![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)

![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)